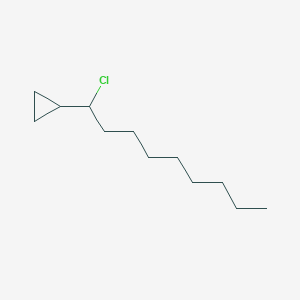
(1-Chlorononyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chlorononyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes, specifically cyclopropanes Cyclopropanes are characterized by their three-membered ring structure, which imparts significant ring strain and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorononyl)cyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the reaction of alkenes with dichlorocarbenes, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds via the formation of a carbene intermediate, which then adds to the double bond of the alkene to form the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropanes, including this compound, often employs the Simmons-Smith reaction. This method involves the reaction of alkenes with diiodomethane and a zinc-copper couple to generate the cyclopropane ring . The reaction is stereospecific and can be used to produce a variety of substituted cyclopropanes with high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chlorononyl)cyclopropane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of non-chlorinated cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield (1-Hydroxynonyl)cyclopropane, while oxidation with potassium permanganate can produce (1-Chlorononyl)cyclopropanol.
Applications De Recherche Scientifique
(1-Chlorononyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
Medicine: Cyclopropane derivatives are investigated for their potential pharmacological properties, including as anesthetics and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and agrochemicals
Mécanisme D'action
The mechanism of action of (1-Chlorononyl)cyclopropane involves its interaction with various molecular targets and pathways. The cyclopropane ring’s high ring strain makes it highly reactive, allowing it to participate in a variety of chemical reactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, used as an anesthetic in the past.
(1-Bromononyl)cyclopropane: Similar structure but with a bromine atom instead of chlorine.
(1-Iodononyl)cyclopropane: Contains an iodine atom, which can affect its reactivity and applications.
Uniqueness
(1-Chlorononyl)cyclopropane is unique due to the presence of the chlorononyl group, which imparts specific chemical properties and reactivity. The chlorine atom’s electronegativity and ability to act as a leaving group make this compound particularly useful in substitution reactions and as a precursor for further functionalization .
Propriétés
Numéro CAS |
65534-74-9 |
|---|---|
Formule moléculaire |
C12H23Cl |
Poids moléculaire |
202.76 g/mol |
Nom IUPAC |
1-chlorononylcyclopropane |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-12(13)11-9-10-11/h11-12H,2-10H2,1H3 |
Clé InChI |
PFZJOIQTGKCJEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C1CC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)

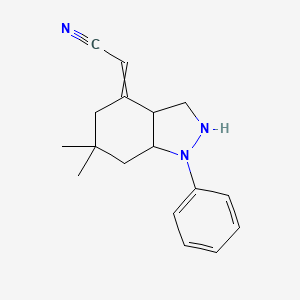
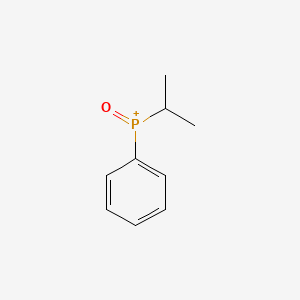



![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)
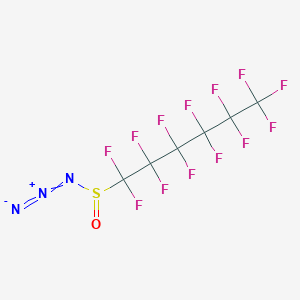
![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
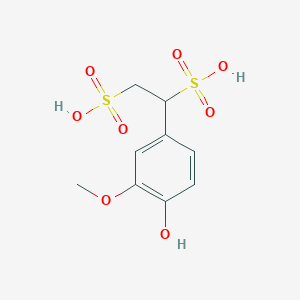

![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
